molecular formula C12H15ClO3 B1321577 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde CAS No. 872183-59-0

4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde

Cat. No.: B1321577
CAS No.: 872183-59-0
M. Wt: 242.7 g/mol
InChI Key: MCQWSEMSJCICFW-UHFFFAOYSA-N
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Description

4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde is an organic compound with the molecular formula C12H15ClO3 It is a benzaldehyde derivative characterized by the presence of a sec-butoxy group, a chloro group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-methoxybenzaldehyde and sec-butyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common catalysts include acids or bases, and solvents such as dichloromethane or ethanol.

    Reaction Mechanism: The sec-butyl alcohol undergoes a nucleophilic substitution reaction with 3-chloro-5-methoxybenzaldehyde, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include ammonia (NH3) and sodium thiolate (NaS).

Major Products Formed

    Oxidation: 4-Sec-butoxy-3-chloro-5-methoxybenzoic acid.

    Reduction: 4-Sec-butoxy-3-chloro-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxy-3-chloro-5-methoxybenzaldehyde: Similar structure but with a butoxy group instead of a sec-butoxy group.

    4-Methoxy-3-chloro-5-butoxybenzaldehyde: Similar structure but with different positioning of the methoxy and butoxy groups.

    4-Hydroxy-3-chloro-5-methoxybenzaldehyde: Similar structure but with a hydroxy group instead of a sec-butoxy group.

Uniqueness

4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde is unique due to the presence of the sec-butoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may provide distinct properties and applications compared to its similar compounds.

Properties

IUPAC Name

4-butan-2-yloxy-3-chloro-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-4-8(2)16-12-10(13)5-9(7-14)6-11(12)15-3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQWSEMSJCICFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1Cl)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611395
Record name 4-[(Butan-2-yl)oxy]-3-chloro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872183-59-0
Record name 4-[(Butan-2-yl)oxy]-3-chloro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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